REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][OH:10])=[N+:6]([O-:8])[CH:7]=1.[H-].[Na+].[CH3:13]I>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][O:10][CH3:13])=[N+:6]([O-:8])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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6.43 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=[N+](C1)[O-])CO
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Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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2.9 mL
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Type
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reactant
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Smiles
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CI
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at ambient temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 0° C.
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Type
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TEMPERATURE
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Details
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The temperature was raised to ambient temperature
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated to 70° C. for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
After cooling to 0° C. the reaction mixture
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Type
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CUSTOM
|
Details
|
was quenched with MeOH
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Type
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CUSTOM
|
Details
|
The solvents were removed
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Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=[N+](C1)[O-])COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |